2-(2-Phenylvinyl)pyridine 1-oxide
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Overview
Description
2-(2-Phenylvinyl)pyridine 1-oxide is an organic compound with the molecular formula C13H11NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it features a phenylvinyl group attached to the second position of the pyridine ring
Preparation Methods
The synthesis of 2-(2-Phenylvinyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components, such as in the hetero-Diels Alder reaction . Another method includes the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF to obtain 2-substituted pyridine N-oxides . Industrial production methods may involve the use of transition metal-catalyzed reactions to enhance yield and selectivity.
Chemical Reactions Analysis
2-(2-Phenylvinyl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Common Reagents and Conditions: Reagents such as peracids for oxidation, reducing agents like hydrogen or metal hydrides for reduction, and alkylating agents for substitution reactions are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives and pyridinium salts.
Scientific Research Applications
2-(2-Phenylvinyl)pyridine 1-oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Phenylvinyl)pyridine 1-oxide involves its interaction with molecular targets through its N-oxide group. The N-oxide can act as a nucleophile or an electrophile, depending on the reaction conditions, and can form complexes with various Lewis acids . The molecular pathways involved include the activation of specific enzymes or receptors that interact with the pyridine N-oxide moiety .
Comparison with Similar Compounds
2-(2-Phenylvinyl)pyridine 1-oxide can be compared with other pyridine derivatives such as:
Pyridine: A simpler structure without the N-oxide group, exhibiting different reactivity and basicity.
2-Hydroxypyridine-N-oxide: Similar in having an N-oxide group but with a hydroxyl group at the second position, leading to different chemical properties and applications.
4-Pyridone: Lacks the N-oxide group and has a carbonyl group instead, resulting in distinct reactivity patterns.
Properties
IUPAC Name |
1-oxido-2-[(E)-2-phenylethenyl]pyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-11-5-4-8-13(14)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYKDBFDQXXAM-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195435 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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